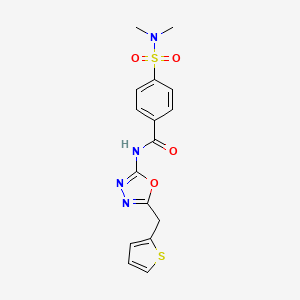

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

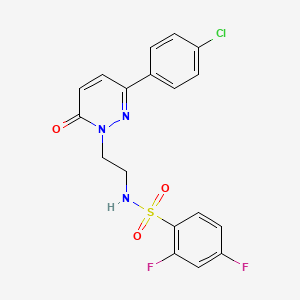

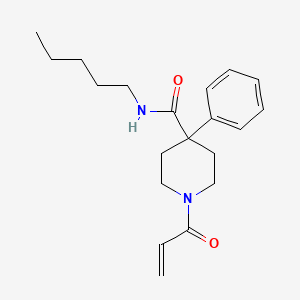

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide, also known as NANS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized using a multi-step process that involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-acetylaniline.

Applications De Recherche Scientifique

Versatile Synthetic Applications

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide and its derivatives are key intermediates in synthetic chemistry, offering pathways to secondary amines through smooth alkylation reactions. These compounds can be deprotected via Meisenheimer complexes, providing secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995). This feature is crucial for developing pharmacologically active molecules and complex organic structures.

Medicinal Chemistry and Anticancer Activity

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds have shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and pathways, such as caspase activation and p38/ERK phosphorylation (Cumaoğlu et al., 2015). Such findings indicate the relevance of these compounds in designing new therapeutic agents targeting specific cancer pathways.

Computational and Structural Analysis

The structural and electronic properties of newly synthesized sulfonamide molecules, including N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been characterized using computational and spectroscopic methods. These studies provide insights into the molecule's stability, reactivity, and potential interactions with biological targets, aiding in the development of compounds with optimized pharmacological profiles (Murthy et al., 2018).

Application in Glycosylation Reactions

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide derivatives have been utilized in Mitsunobu glycosylation reactions, offering a novel route to Amadori rearrangement products. This application is significant in the synthesis of complex carbohydrates and glycoconjugates, with implications in medicinal chemistry and materials science (Turner et al., 1999).

Selective Acylation Reagents

The compound and its related derivatives serve as highly selective and efficient reagents for the acylation of amines, highlighting their importance in synthetic methodologies for the selective protection of amines and the functionalization of molecules in aqueous conditions, which is advantageous for green chemistry applications (Ebrahimi et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .

Mode of Action

For instance, they can react with aldehydes and ketones to form oximes or hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds can influence various biochemical pathways, such as the formation of oximes and hydrazones .

Result of Action

The formation of oximes and hydrazones could potentially lead to changes in cellular processes .

Propriétés

IUPAC Name |

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)11-6-2-3-7-12(11)15-22(20,21)14-9-5-4-8-13(14)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTUROBMHBTNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-2-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2996185.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2996187.png)

![2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2996190.png)

![(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2996199.png)